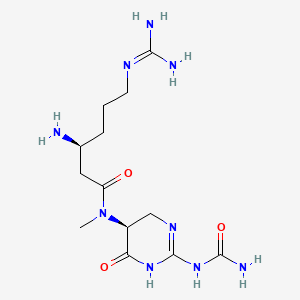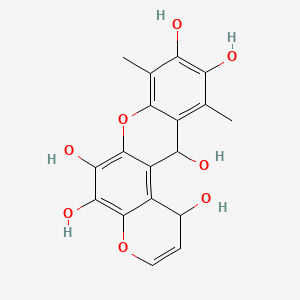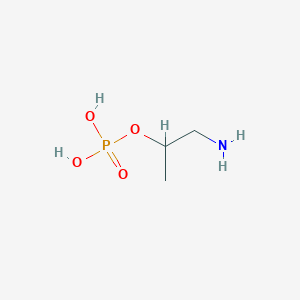
1-Aminopropan-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-aminopropan-2-yl phosphate is a phosphoethanolamine. It derives from a 1-aminopropan-2-ol.
Aplicaciones Científicas De Investigación
Immunomodulation and Heart Rate Effects
Immunomodulatory Activity and Cardiac Impact : A series of compounds, including 1-aminopropan-2-yl phosphate derivatives, were synthesized to investigate their immunomodulatory activity. Specifically, these compounds targeted the sphingosine 1-phosphate receptor-1 (S1P(1)) to achieve potent immunomodulation with minimal effects on heart rate. However, despite high selectivity for S1P(1) over S1P(3), a receptor linked to heart rate reduction, these compounds still significantly lowered heart rate in vivo, indicating other factors influencing this effect (Hamada et al., 2010).
Selective S1P1 Receptor Agonism : Further research into 2-substituted 2-aminopropane-1,3-diols, related to 1-aminopropan-2-yl phosphate, aimed to design selective S1P1 agonists. One compound, in particular, showed high selectivity and efficacy as an S1P1 agonist, demonstrating promising lymphopenia activity in vivo with minimal influence on heart rate. This research contributes to the understanding of structure-activity relationships in these compounds (Tian et al., 2013).
Anti-Malarial Properties
- Anti-Malaria Activity : A study on 1-aminopropan-2-ols, related to 1-aminopropan-2-yl phosphate, revealed their potential as anti-malarial agents. These compounds were evaluated against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum, with several showing promising micromolar potency (Robin et al., 2007).
Analytical and Environmental Chemistry
- Biomarker Analysis in Sewage : A study focused on the behavior of 1-aminopropan-2-one, closely related to 1-aminopropan-2-yl phosphate, in sewage, using NMR spectroscopy for analysis. This research contributes to environmental chemistry and the understanding of biomarkers in sewage systems (Fitzsimons & Belt, 2005).
Polymer Science
- Adhesive Polymers Development : The compound 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate was synthesized and investigated for its potential in adhesive polymers. This research highlights the application of 1-aminopropan-2-yl phosphate derivatives in material science, particularly in developing polymers with improved hydrolytic stability and adhesive properties (Moszner et al., 2006).
Corrosion Inhibition
- Corrosion Inhibition in Steel : A study on amino acid-based corrosion inhibitors, including derivatives of 1-aminopropan-2-yl phosphate, demonstrated their effectiveness in protecting mild steel. These compounds were found to significantly reduce corrosion, showcasing an important application in material preservation and industrial maintenance (Srivastava et al., 2017).
Neuroprotection Research
- Neuroprotection in Cerebral Ischemia : Research on 3-aminopropanal, closely related to 1-aminopropan-2-yl phosphate, indicated its role in mediating neuronal necrosis and glial apoptosis in cerebral ischemia. Targeting this compound could offer a new approach to neuroprotection in cases of cerebral injury (Ivanova et al., 2002).
Biomedical Engineering
- Biodegradable Thermoplastic Polyurethanes : A study on thermoplastic poly(ester–urethane)s used modified 1-aminopropan-2-yl phosphate derivatives as chain extenders. This application in biomedical engineering could lead to more biodegradable and nontoxic materials for medical use (Brannigan et al., 2016).
Zwitterion Properties
- Study of Zwitterion Properties : The pH behavior of a 2-aminoethyl dihydrogen phosphate zwitterion, similar to 1-aminopropan-2-yl phosphate, was investigated using NMR titrations. This research enhances the understanding of zwitterion properties and their behavior in different pH conditions (Myller et al., 2013).
Propiedades
Nombre del producto |
1-Aminopropan-2-yl phosphate |
|---|---|
Fórmula molecular |
C3H10NO4P |
Peso molecular |
155.09 g/mol |
Nombre IUPAC |
1-aminopropan-2-yl dihydrogen phosphate |
InChI |
InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) |
Clave InChI |
YBOLZUJJGUZUDC-UHFFFAOYSA-N |
SMILES |
CC(CN)OP(=O)(O)O |
SMILES canónico |
CC(CN)OP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone](/img/structure/B1227809.png)
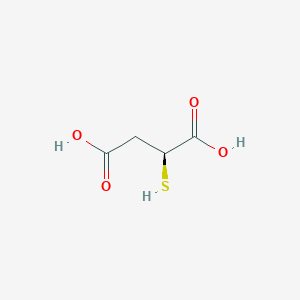
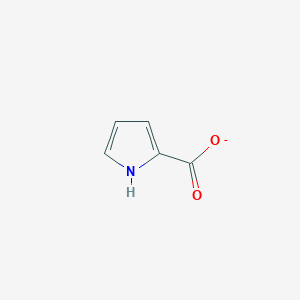
![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B1227816.png)
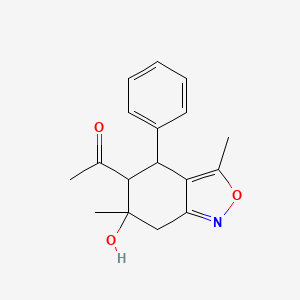
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide](/img/structure/B1227820.png)
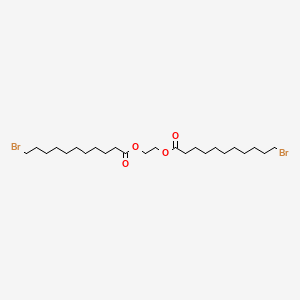

![8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline](/img/structure/B1227828.png)
![2-[2-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1227829.png)


